Home > Products > Screening Compounds P46753 > N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide - 1797756-72-9

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

Catalog Number: EVT-2499076
CAS Number: 1797756-72-9
Molecular Formula: C19H23N3O2
Molecular Weight: 325.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

Compound Description: JTS-653 is a highly potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It effectively displaces [3H]resiniferatoxin binding to human and rat TRPV1 and competitively antagonizes capsaicin-induced TRPV1 activation. [] JTS-653 also inhibits proton-induced activation of both human and rat TRPV1. [] Electrophysiological studies confirm its ability to block heat-induced inward currents in rat TRPV1. [] JTS-653 exhibits significant in vivo activity, preventing capsaicin-induced mechanical hyperalgesia and attenuating carrageenan-induced mechanical and thermal hyperalgesia. [, ]

N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Compound Description: This compound is a ligand that forms complexes with Co(II), Ni(II), and Cu(II) ions. [] These complexes have been characterized using various analytical techniques including elemental analysis, FT-IR, 1H-NMR, and HR-MS. [] The ligand itself has been further characterized by single-crystal X-ray diffraction. [] Studies have revealed the antioxidant activity of these metal complexes through DPPH and ABTS assays. [] Furthermore, the complexes demonstrated antitumor activity against MCF-7 breast cancer cells in MTT assays. []

4-Amino-5-chloro-2-ethoxy-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide (9) and 4-Amino-5-chloro-2-ethoxy-N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide (10)

Compound Description: Both compounds 9 and 10 are potent serotonin-3 (5-HT3) receptor antagonists. [, ] They inhibit the von Bezold-Jarisch reflex in rats, indicating their antagonistic activity at 5-HT3 receptors. [] Compound 10, with a benzyl substituent on the hexahydro-1H-1,4-diazepine ring, is structurally more similar to N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide.

N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist with efficacy comparable to ondansetron and granisetron. [] It exhibits superior 5-HT3 receptor antagonistic activity compared to its benzamide analogue, compound 10. [] The structure of compound 54 includes a benzyl substituent on the hexahydro-1H-1,4-diazepine ring, similar to N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide.

N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of the potent 5-HT3 receptor antagonist N-(1-benzyl-4-memylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (compound 54). [] Its synthesis has been optimized for large-scale production. []

(R)-(-)-4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide and (S)-(+)-4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide

Compound Description: These compounds are enantiomers with serotonin 5-HT4 receptor agonistic activity. [] The (S)-(+)-enantiomer, specifically its hemifumarate salt (SK-951), demonstrates approximately twice the agonistic activity compared to the (R)-(-)-enantiomer. []

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin)

Compound Description: Lorcaserin is a US Food and Drug Administration-approved medication for obesity treatment. [] Its therapeutic effects are attributed to its agonist activity at serotonin (5-HT)2C receptors. [] Lorcaserin also displays affinity for other 5-HT receptor subtypes, including 5-HT2A and potentially 5-HT1A receptors. [] In rat studies, lorcaserin induced yawning (a 5-HT2C receptor-mediated behavior) and head twitching (a 5-HT2A receptor-mediated behavior). []

N-benzyl picolinamide, N-(2-hydroxyethyl) picolinamide, N-(pyridin-2-ylmethyl) picolinamide, N-(2-(dimethylamino)ethyl) picolinamide, N,N′-bis(2-hydroxyethyl) pyridine- 2,6-dicarboxamide, and N,N′-(hexane-1,6-diyl) dipicolinamide

Compound Description: These compounds are a series of pyridyl carboxamides that form complexes with gold(III) ions. [] These complexes have demonstrated cytotoxic effects against Bel-7402 and HL-60 cell lines. [] The cytotoxicity varies depending on the ligand's characteristics. []

N-(4-(2-Benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives

Compound Description: This series of thiazole carboxamide derivatives has been synthesized and screened for antimicrobial activity. [] Some compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. [] The antimicrobial activity varied depending on the substituents on the thiazole rings. []

(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)(piperazin-1-yl)methanone, N-(Benzyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide, N-(Phenyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide, Methyl 4-(6-hydroxy-2,5,7,8- tetramethylchroman-2-carboxamido)benzoate, and (6-Hydroxy-2,5,7,8-tetramethylchroman-2- yl)(morpholino)methanone

Compound Description: This series of 6-chromanol derivatives, including N-(benzyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide, is investigated for potential use as medicaments. [] Further research is required to determine their specific therapeutic applications and mechanisms of action.

4-Benzyl-2-substituted phthalazin-1-one derivatives

Compound Description: A series of 4-benzyl-2-substituted phthalazin-1-one derivatives has been synthesized and evaluated for antimicrobial activity. [] Some of these compounds exhibited promising antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi. []

N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g), 5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c), and N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h)

Compound Description: These are pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid that have shown antimicrobial activity. [] Notably, compound 2g exhibits a broad spectrum of antimicrobial activity. [] Compound 2c demonstrates potent activity against Pseudomonas aeruginosa ATCC 10145. [] Compound 2h, containing a 6-methylpyridin-2-yl substituent, also exhibits activity against Pseudomonas aeruginosa. []

(6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-(2-fluoro-4-hydroxybenzyl)-4,7-dioxo-2-(prop-2-en-1-yl)hexahydro-2H-pyrazino[2,1-c][1,2,4]triazin-1(6H)-carboxamide

Compound Description: This compound is used in combination therapy with lenvatinib for tumor treatment. [] Further research is necessary to elucidate its specific mechanism of action and therapeutic efficacy.

5-Amino-4-(6-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole-1-carboxamide and 3-Amino-4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazole-1-carboxamide

Compound Description: These compounds are pyrazole derivatives that exhibit an equilibrium due to N-N migration of the carbamoyl group. [] This migration has been characterized using 1D and 2D NMR techniques. []

2-(2-Amino propan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxamide

Compound Description: This compound is an intermediate in the synthesis of raltegravir, an antiretroviral drug. [] It is obtained by debenzylation of benzyl(2-{4-[(4-fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It demonstrates potent in vitro functional activity in primary patient cells with the F508del/F508del CFTR mutation. [] ABBV-2222/GLPG2222 exhibits significant improvements over existing C1 correctors, including enhanced potency and drug-drug interaction profile compared to VX-809 (Lumacaftor) and improved potency and efficacy compared to VX-661 (Tezacaftor). []

N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide and N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: These compounds are selective PDGFR inhibitors being investigated as potential treatments for pulmonary arterial hypertension (PAH). [] They demonstrate potent inhibitory activity in cellular proliferation assays. []

[Nphe1Arg14Lys15]N/OFQ-NH2 (UFP-101), 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (Trap-101), 1-Benzyl-N-{3-[spiroisobenzofuran-1(3H),4′-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide (Compound 24), and N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride (JTC-801)

Compound Description: These compounds are high-affinity nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor blockers. [] They have been studied for their effects on voltage-dependent Ca2+ channels in sympathetic neurons. [] Each antagonist exhibits distinct pharmacological properties, including inverse agonism and modulation by Na+ ions. []

Mosapride and DAT-582

Compound Description: Mosapride is a gastroprokinetic agent with selective 5-HT4 receptor agonistic activity. [] DAT-582 is a 5-HT3 receptor antagonist developed as an antiemetic agent for cancer chemotherapy. [] Both compounds were designed as improvements over existing agents like metoclopramide and cisapride. []

Indole-3-Carbinol and (Benzimidazolylmethyl) Triazole-3, 4-Diamine Derivatives

Compound Description: These compounds represent a series of novel indole-3-carbinol and (benzimidazolylmethyl) triazole-3, 4-diamine derivatives that have been synthesized and evaluated for their antioxidant, antimicrobial, and antitumor activities. [] Several compounds in this series displayed promising results, suggesting potential therapeutic applications.

O⁶-Benzylguanine (BG) and O⁶-Benzyl-8-oxoguanine (8-oxoBG)

Compound Description: BG is a DNA repair protein O⁶-alkylguanine-DNA alkyltransferase inactivator, enhancing the effectiveness of alkylating agents in cancer treatment. [, ] It is currently in clinical trials with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea and temozolomide. [, ] BG undergoes metabolism by cytochrome P450 (CYP450) isoforms 1A1 and 1A2 to form 8-oxoBG and 8-oxoguanine. [, ] BG and 8-oxoBG also inhibit the CYP450-mediated activation of dacarbazine (DTIC), another alkylating agent. [, ]

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1) and N-(5-Hydroxy-2,4-ditert-butyl-phenyl)-4-oxo-lH-quinoline-3-carboxamide (Compound 2)

Compound Description: Compound 1 (VX-809, Lumacaftor) is a CFTR corrector, while Compound 2 (VX-770, Ivacaftor) is a CFTR potentiator. [, ] They are used in combination for the treatment of CF, specifically in patients with the F508del mutation. [, ] Pharmaceutical compositions and methods of treatment using these compounds have been developed. [, ]

N-(2-((Benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides (6a-l) and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d] imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides (7a-b)

Compound Description: These novel compounds have been synthesized and evaluated for their anthelmintic and antitubercular activities. [] They exhibited promising activity against both Indian earthworms (Pheretimaposthuma) and M. tuberculosis H37Rv strains. [] Their activity varied depending on the substituents on the benzamide and benzofuran rings. []

N- [4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212)

Compound Description: S32212 is a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist being investigated as a potential antidepressant. [] It displays pronounced affinity for constitutively active human 5-HT2C receptors and acts as an inverse agonist at these receptors. [] S32212 also exhibits antagonist activity at human α2A-, α2B-, and α2C-adrenoceptors. [] It has shown promising effects in preclinical models relevant to depression treatment. []

Properties

CAS Number

1797756-72-9

Product Name

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

IUPAC Name

N-benzyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-10-12-22(13-11-17)19(23)20-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23)

InChI Key

OCQSFQMTSWPLFL-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.